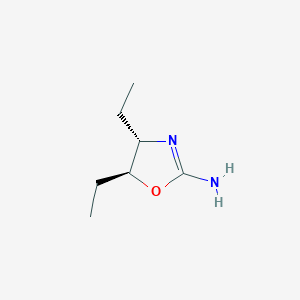![molecular formula C17H11NO2 B10838377 (benzo[b]furan-2-yl)-(1H-indol-2-yl)methanone](/img/structure/B10838377.png)
(benzo[b]furan-2-yl)-(1H-indol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(benzo[b]furan-2-yl)-(1H-indol-2-yl)methanone is a complex organic compound that features both a benzo[b]furan and an indole moiety. These structures are known for their significant biological activities and are commonly found in various natural products and synthetic compounds. The combination of these two moieties in a single molecule makes this compound a compound of interest in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (benzo[b]furan-2-yl)-(1H-indol-2-yl)methanone typically involves the construction of the benzo[b]furan and indole rings followed by their coupling. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the benzo[b]furan ring can be synthesized from o-hydroxyacetophenones through dehydrative cyclization . The indole ring can be constructed via Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of microwave-assisted synthesis (MWI) to accelerate the reaction and improve efficiency . Additionally, the use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(benzo[b]furan-2-yl)-(1H-indol-2-yl)methanone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .
Scientific Research Applications
(benzo[b]furan-2-yl)-(1H-indol-2-yl)methanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (benzo[b]furan-2-yl)-(1H-indol-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt the cell membrane of bacteria, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds containing the benzo[b]furan moiety, such as psoralen and angelicin, which are used in the treatment of skin diseases.
Indole derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin, which play important roles in biological processes.
Uniqueness
(benzo[b]furan-2-yl)-(1H-indol-2-yl)methanone is unique due to the combination of both benzo[b]furan and indole moieties in a single molecule. This dual structure allows it to exhibit a broader range of biological activities and interact with multiple targets, making it a valuable compound in drug discovery and development .
properties
Molecular Formula |
C17H11NO2 |
|---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
1-benzofuran-2-yl(1H-indol-2-yl)methanone |
InChI |
InChI=1S/C17H11NO2/c19-17(14-9-11-5-1-3-7-13(11)18-14)16-10-12-6-2-4-8-15(12)20-16/h1-10,18H |
InChI Key |
NWBGABGOSKEFQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



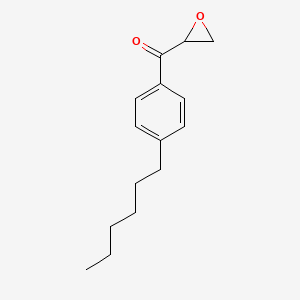

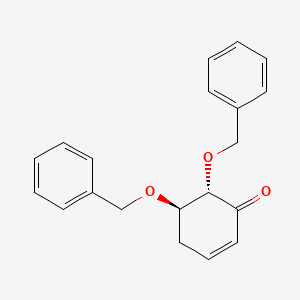
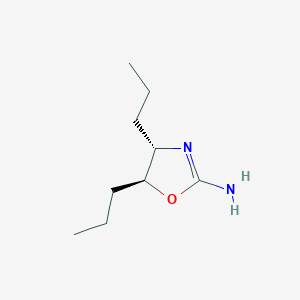


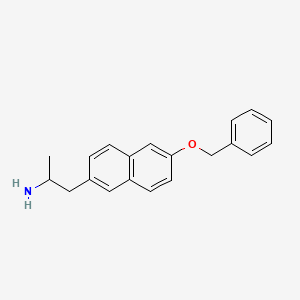
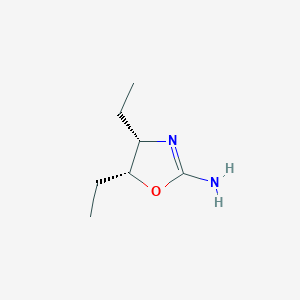
![(5S,6R)-[Octahydro-quinolin-(2E)-ylidene]amine](/img/structure/B10838351.png)



